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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646

Molecular Formula: C6H120

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-1-penten-3-ol (CAS No:
4798-45-2), a secondary allylic alcohol. The document details its physicochemical properties,
spectroscopic data, a representative synthetic protocol, and discusses its potential relevance in
the broader context of medicinal chemistry and drug development based on its structural
features. While specific biological activities and direct applications in drug development for this
particular molecule are not extensively documented in publicly available literature, this guide
serves as a foundational resource for researchers interested in its potential use as a chemical
building block or for further investigation.

Physicochemical and Spectroscopic Data

The properties of 4-Methyl-1-penten-3-ol are summarized below. This data is essential for its
handling, characterization, and use in experimental settings.

Physicochemical Properties
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Property Value Reference(s)
Molecular Formula C6H120 [1112]
Molecular Weight 100.16 g/mol [1]

IUPAC Name 4-methylpent-1-en-3-ol [1]

CAS Number 4798-45-2 [11[2]

Density ~0.849 g/mL (estimate)

Boiling Point ~152.6 °C (estimate)

Melting Point ~22.5 °C (estimate)

Water Solubility

29.69 g/L at 25 °C

[3]

SMILES

CC(C)C(C=C)O

[1]

InChlKey

SZKVYEHTIWILMA-
UHFFFAOYSA-N

[1](2]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification of the structure and purity of 4-Methyl-1-

penten-3-ol.

Spectrum Type

Availability /| Key Features

Reference(s)

1H NMR

Data available from various

sources.

[1]

13C NMR

Data available from various

sources.

[1]

Infrared (IR)

Spectra available, showing
characteristic O-H and C=C
stretches.

[1]14]

Mass Spectrometry (MS)

Electron ionization mass

spectra are available.

Molecular ion peak at m/z 100.

[2]14]
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Synthesis and Experimental Protocols

The most common and direct method for synthesizing 4-Methyl-1-penten-3-ol is the Grignard
reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

General Synthesis Workflow

The logical flow for the synthesis and purification of 4-Methyl-1-penten-3-ol is outlined below.
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Caption: Synthesis workflow for 4-Methyl-1-penten-3-ol via Grignard reaction.
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Detailed Experimental Protocol: Synthesis via Grighard
Reaction

This protocol describes the synthesis of 4-Methyl-1-penten-3-ol from isobutyraldehyde and
vinylmagnesium bromide.

Materials:

e Magnesium turnings

 Vinyl bromide

 |Isobutyraldehyde (2-methylpropanal)

¢ Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
 Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

lodine crystal (as initiator)

Equipment:

Three-neck round-bottom flask, oven-dried

e Reflux condenser and dropping funnel, oven-dried

e Magnetic stirrer and heating mantle

 Inert atmosphere setup (Nitrogen or Argon)

e Separatory funnel

« Rotary evaporator

o Distillation apparatus
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Procedure:

e Preparation of Vinylmagnesium Bromide:

[¢]

Place magnesium turnings in the three-neck flask under an inert atmosphere.
o Add a small crystal of iodine.

o Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel. The
reaction is initiated by gentle heating, and the disappearance of the iodine color indicates
the start of Grignard reagent formation.[5]

o Once initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle
reflux.

o After the addition is complete, continue to stir the mixture for an additional 30-60 minutes
to ensure complete formation of the Grignard reagent.

e Grignard Reaction:
o Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

o Add a solution of isobutyraldehyde in anhydrous THF dropwise to the stirred Grignard
reagent. Maintain the temperature below 10 °C during the addition.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

o Workup and Purification:

o Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous
NHa4Cl solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether (3x).

o Combine the organic layers and wash with brine.
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o Dry the combined organic phase over anhydrous MgSOu, filter, and concentrate the
solvent using a rotary evaporator.

o Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure
4-Methyl-1-penten-3-ol.

Biological Activity and Potential in Drug
Development

While specific studies on the biological activity of 4-Methyl-1-penten-3-ol are limited, its
chemical class as an allylic alcohol provides a basis for discussing its potential metabolic fate

and pharmacological relevance.

Metabolism of Allylic Alcohols

Allylic alcohols can undergo several metabolic transformations in biological systems. A primary
pathway involves oxidation catalyzed by enzymes such as cytochrome P450 and alcohol
dehydrogenases.[6] This can lead to the formation of a,3-unsaturated aldehydes or ketones,

which are often reactive species.

4-Methyl-1-penten-3-ol

Oxidation (e.g., P450, ADH)

4-Methyl-1-penten-3-one
(a,B-Unsaturated Ketone)

Further Metabolism or
Cellular Interactions

Click to download full resolution via product page

Caption: Potential metabolic oxidation of 4-Methyl-1-penten-3-ol.
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The oxidation of allylic alcohols is a known metabolic route. For instance, the oxidation of
cyclohex-2-en-1-ol by P450 isoenzymes leads exclusively to the corresponding a,[3-
unsaturated ketone.[6] Such metabolic activation can be a critical consideration in drug
development, as the resulting metabolites may have different efficacy or toxicity profiles.

Relevance in Medicinal Chemistry

The structural motifs within 4-Methyl-1-penten-3-ol are relevant in medicinal chemistry:

« Allylic Alcohol Moiety: This functional group can participate in various biological interactions
and can be a precursor for other functional groups in synthetic chemistry. Some compounds
containing this moiety have shown biological activities, including anticonvulsant properties.[7]

» Methyl Group: The presence of a methyl group can significantly impact a molecule's
physicochemical properties, such as lipophilicity and metabolic stability. It can also influence
binding affinity to biological targets through hydrophobic interactions.

o Chiral Center: The C3 carbon is a chiral center, meaning 4-Methyl-1-penten-3-ol exists as a
pair of enantiomers. In drug development, it is crucial to separate and evaluate the biological
activity of individual enantiomers, as they often exhibit different pharmacological and
toxicological properties.

Although no direct use of 4-Methyl-1-penten-3-ol in drug design has been reported, its isomer,
4-Methyl-3-penten-1-ol, has been used in the synthesis of complex heterocyclic structures like
tetrahydrofuro[3,2-c]benzothiopyran.[8][9] This highlights the utility of such C6 backbones as
versatile scaffolds in organic synthesis.

Safety and Handling

4-Methyl-1-penten-3-ol is classified as a flammable liquid and can cause skin and serious eye
irritation. It may also cause respiratory irritation.

e Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,
and a lab coat. Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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» Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous
chemical waste.

Conclusion

4-Methyl-1-penten-3-ol is a readily synthesizable secondary allylic alcohol with well-defined
physicochemical properties. While its direct biological activities have not been extensively
explored, its structural features—a chiral center, an allylic alcohol, and an isopropyl group—
make it a potentially interesting building block for medicinal chemistry and synthetic
applications. This guide provides the foundational technical information necessary for
researchers to handle, characterize, and utilize this compound in their research endeavors.
Further investigation is warranted to elucidate its specific biological functions and potential
applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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c6h120]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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